molecular formula C10H12N2O3 B1438084 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione CAS No. 1132833-49-8

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1438084
CAS No.: 1132833-49-8
M. Wt: 208.21 g/mol
InChI Key: JOJIYGFFXUPPDJ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the imidazolidine-2,4-dione moiety, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,5-dimethylfuran with an appropriate imidazolidine-2,4-dione precursor. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with an imidazolidine-2,4-dione derivative in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as shorter reaction times, higher yields, and reduced energy consumption . The use of solid-phase synthesis and solvent-free conditions can further enhance the efficiency and environmental friendliness of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include substituted furans, reduced imidazolidines, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with amino acid residues. These interactions can disrupt the function of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is unique due to the combination of the furan and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,5-dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-5-4-7(6(2)15-5)10(3)8(13)11-9(14)12-10/h4H,1-3H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJIYGFFXUPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2(C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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